molecular formula C8H18Cl2N2 B6213866 4-methyl-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride CAS No. 2731011-35-9

4-methyl-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride

Cat. No.: B6213866
CAS No.: 2731011-35-9
M. Wt: 213.15 g/mol
InChI Key: LAEFIDZYPHTXEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride is a chemical compound of interest in medicinal chemistry and pharmacology research. It is built on the 1-azabicyclo[2.2.2]octane (quinuclidine) scaffold, a structure known for its rigidity and presence in biologically active molecules . The quinuclidine core is valued for its structural similarity to bioactive alkaloids and provides a conformationally restricted, three-dimensional framework that is advantageous in the design of receptor-targeted ligands . Compounds featuring the 1-azabicyclo[2.2.2]octane structure have been investigated for a range of therapeutic areas. For instance, some derivatives are non-peptide substance P antagonists, which have implications for pain and inflammation research . Other related structures have shown potential as triple re-uptake inhibitors (TRUIs) or have been explored for their activity on neuronal nicotinic acetylcholine receptors (nAChRs) . The specific methyl and amine substitutions on this scaffold allow researchers to fine-tune the molecule's properties, such as its basicity, lipophilicity, and interactions with enzymatic or receptor binding sites. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

2731011-35-9

Molecular Formula

C8H18Cl2N2

Molecular Weight

213.15 g/mol

IUPAC Name

4-methyl-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride

InChI

InChI=1S/C8H16N2.2ClH/c1-8-2-4-10(5-3-8)6-7(8)9;;/h7H,2-6,9H2,1H3;2*1H

InChI Key

LAEFIDZYPHTXEG-UHFFFAOYSA-N

Canonical SMILES

CC12CCN(CC1)CC2N.Cl.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the bicyclic structure followed by the introduction of the amine group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize efficiency and minimize waste. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-methyl-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxygenated derivatives, while reduction can produce amine derivatives with different degrees of saturation.

Scientific Research Applications

Medicinal Chemistry

Neuropharmacological Applications

4-Methyl-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride has been studied extensively for its potential as a therapeutic agent in treating neurological disorders. It acts as a ligand for various neurotransmitter receptors, particularly those associated with the cholinergic system.

  • Cholinergic Modulation : The compound has been shown to enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease and other cognitive impairments. Its ability to modulate acetylcholine receptors makes it a candidate for cognitive enhancers and anti-dementia drugs .
  • Analgesic Properties : Research indicates that derivatives of this compound exhibit analgesic effects, making them potential candidates for pain management therapies .

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds.

Compound Application Synthesis Method
3-AminoquinuclidineCholinergic agentsAlkylation of quinuclidine derivatives
Quinuclidine derivativesAntidepressantsCyclization reactions involving amines

The compound's unique bicyclic structure allows for the creation of diverse derivatives that can be tailored for specific pharmacological activities.

Research Studies and Case Studies

Numerous studies have documented the efficacy and safety profiles of this compound in various applications:

  • Cognitive Enhancers : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of quinuclidine derivatives, revealing that modifications at the nitrogen atom significantly influence their activity at nicotinic acetylcholine receptors .
  • Pain Management : In preclinical trials, compounds derived from 4-methyl-1-azabicyclo[2.2.2]octan-3-amine demonstrated significant analgesic effects in animal models of neuropathic pain, suggesting potential for human applications .

Mechanism of Action

The mechanism of action of 4-methyl-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Azabicyclo Family

The azabicyclo scaffold is a common motif in medicinal chemistry. Below is a comparative analysis of key analogues:

Compound Bicyclo System Substituents Molecular Formula Key Properties
4-Methyl-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride [2.2.2] 4-methyl, 3-amine C₈H₁₇N₂·2HCl High solubility in water due to dihydrochloride salt; potential CNS activity .
(S)-3-Aminoquinuclidine dihydrochloride [2.2.2] 3-amine (chiral center) C₇H₁₆Cl₂N₂ Chiral variant; used in synthesizing antiemetics (e.g., palonosetron) .
8-Methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride [3.2.1] 8-methyl, 3-amine C₈H₁₆Cl₂N₂ Different ring system; lower solubility compared to [2.2.2] analogues .
Capmatinib dihydrochloride Non-bicyclic Complex kinase inhibitor C₂₃H₁₇Cl₂FN₆O Polymorphic, hygroscopic; pH-dependent solubility .
Key Observations:
  • Ring System Impact : The [2.2.2] system (quinuclidine) offers rigidity and stereochemical control, enhancing receptor binding compared to [3.2.1] systems .
  • Substituent Effects : Methyl groups at position 4 (vs. 8 in [3.2.1] systems) influence lipophilicity and metabolic stability.
  • Salt Form : Dihydrochloride salts universally improve aqueous solubility, critical for drug formulation .

Physicochemical and Pharmacological Comparisons

Solubility and Stability:
  • This compound: Exhibits high solubility in polar solvents (e.g., water, ethanol), with stability up to 250°C (decomposition) .
  • (S)-3-Aminoquinuclidine dihydrochloride: Similar solubility profile but chiral centers enable enantioselective interactions, as seen in serotonin receptor antagonists .
  • Capmatinib dihydrochloride : Hygroscopicity and polymorphism require stringent manufacturing controls, unlike simpler azabicyclo derivatives .

Biological Activity

4-Methyl-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride, also known as quinuclidine derivative, is a bicyclic compound that has garnered attention for its potential biological activities, particularly in relation to the cholinergic system. This article will explore its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C10H16N2- 2HCl
  • Molecular Weight : 232.17 g/mol
  • CAS Number : [not specified in sources]

This compound primarily acts as a modulator of the nicotinic acetylcholine receptors (nAChRs) in the central nervous system (CNS). The compound's structure allows it to interact with these receptors, influencing neurotransmission and potentially offering therapeutic benefits in cognitive disorders.

Key Actions:

  • Cholinesterase Inhibition : It has been observed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down acetylcholine, thereby enhancing cholinergic signaling .
  • Neuroprotective Effects : Studies indicate that compounds with a quinuclidine core can exhibit neuroprotective properties, potentially making them candidates for treating neurodegenerative diseases .

Biological Activity Overview

Biological Activity Description
Cholinergic Modulation Enhances cholinergic signaling by inhibiting AChE and BChE.
Neuroprotection Protects neuronal cells from apoptosis and oxidative stress.
Cytotoxicity Exhibits cytotoxic effects in certain concentrations, particularly in cancer cell lines .

Case Studies and Research Findings

  • Inhibition of Cholinesterases :
    • A study conducted by researchers synthesized various quinuclidine derivatives and evaluated their efficacy as cholinesterase inhibitors. Results showed that 4-methyl derivatives exhibited significant inhibition of AChE and BChE, suggesting their potential use in treating Alzheimer's disease .
  • Neuroprotective Effects :
    • Another research highlighted the neuroprotective properties of quinuclidine derivatives against oxidative stress in neuronal cell models. The study demonstrated that these compounds could reduce cell death caused by oxidative damage, indicating their therapeutic potential in neurodegenerative conditions .
  • Cytotoxicity Assessment :
    • A cytotoxicity study revealed that this compound exhibited dose-dependent cytotoxic effects on various cancer cell lines, including SH-SY5Y (neuroblastoma) and HepG2 (hepatocellular carcinoma). The mechanism was linked to membrane integrity disruption and mitochondrial dysfunction .

Q & A

Q. How can researchers ensure reproducibility in kinetic studies of enzyme inhibition?

  • Protocol :
  • Standardize pre-incubation times and enzyme:inhibitor ratios.
  • Use stopped-flow techniques for rapid kinetics and minimize solvent evaporation artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.